![molecular formula C6H5ClN4 B592060 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-39-7](/img/structure/B592060.png)
7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Overview
Description
“7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been described in several studies . For instance, one method involves heating a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol .
Molecular Structure Analysis
The molecular structure of “7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold has been identified as a promising lead for targeting various biological targets .
Scientific Research Applications
It serves as a starting material in the synthesis of analogs of Formycin A, a nucleoside antibiotic, as shown by Griengl and Günzl (1984). This process involves various reactions, including methylation and reaction with N-bromosuccinimide, to create 3-bromomethyl-7-methoxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, followed by treatment with ethylene glycol and ethanolic ammonia (Griengl & Günzl, 1984).
Drev et al. (2014) investigated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from a related compound, methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. The study focused on the regioselective synthesis and the tunable alkylation of secondary and tertiary amides derived from this compound (Drev et al., 2014).
Ogurtsov and Rakitin (2021) described the synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting its use as an intermediate for various disubstituted derivatives with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
He et al. (2020) synthesized two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity. The study also explored their interactions with plasma proteins, providing insights into their potential pharmacological applications (He et al., 2020).
Xu et al. (2012) developed an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative for tumor detection with positron emission tomography (PET), highlighting its stability and efficacy in biodistribution studies (Xu et al., 2012).
Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing a series of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, assessing their anticancer activity and revealing their potential as mTOR inhibitors (Reddy et al., 2014).
Ugarkar et al. (1984) prepared pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents, demonstrating significant in vitro activity against certain viruses and tumor cells (Ugarkar et al., 1984).
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase and the initiation of DNA replication .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the cells from entering the S phase and initiating DNA replication .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By preventing the transition from G1 to S phase, DNA replication is halted, leading to cell cycle arrest . This can result in the induction of apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
These properties can influence the bioavailability of the compound, which is crucial for its effectiveness .
Result of Action
The result of the action of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is the significant inhibition of cell growth, particularly in cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces significant alterations in cell cycle progression and apoptosis induction within HCT cells .
properties
IUPAC Name |
7-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAXHGFEBGMQMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659434 | |
Record name | 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
CAS RN |
923282-39-7 | |
Record name | 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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